N-(Benzo[d]thiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
N-(Benzo[d]thiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzo[d]thiazole moiety, a hydroxyquinoline core, and a carboxamide group. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d]thiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the benzo[d]thiazole intermediate, which is then coupled with a hydroxyquinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Additionally, the use of automated synthesis equipment can streamline the production process and ensure consistency in large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d]thiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to alter the quinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzo[d]thiazole and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
N-(Benzo[d]thiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Benzo[d]thiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety is known to interact with enzymes and receptors, modulating their activity. The hydroxyquinoline core can chelate metal ions, affecting various biochemical processes. Together, these interactions contribute to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- Benzo[d]thiazole-2-thiol derivatives
Uniqueness
N-(Benzo[d]thiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide stands out due to its unique combination of structural features, which confer a broad spectrum of biological activities. Its ability to undergo diverse chemical reactions and its potential for therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
303093-33-6 |
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Molecular Formula |
C22H21N3O3S |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-pentylquinoline-3-carboxamide |
InChI |
InChI=1S/C22H21N3O3S/c1-2-3-8-13-25-16-11-6-4-9-14(16)19(26)18(21(25)28)20(27)24-22-23-15-10-5-7-12-17(15)29-22/h4-7,9-12,26H,2-3,8,13H2,1H3,(H,23,24,27) |
InChI Key |
MRGYJWQAKQHKLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
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